[4-(Methoxymethyl)thiophen-2-yl]methanol
Description
[4-(Methoxymethyl)thiophen-2-yl]methanol is a thiophene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a methoxymethyl (-CH₂OCH₃) group at the 4-position of the heterocyclic ring. Its molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.21 g/mol. The compound’s structure combines electron-donating groups (methoxymethyl) and a polar hydroxymethyl substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
IUPAC Name |
[4-(methoxymethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-9-4-6-2-7(3-8)10-5-6/h2,5,8H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLJXXZIINPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)thiophen-2-yl]methanol typically involves the reaction of thiophene derivatives with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methoxymethyl)thiophen-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiophene derivatives with reduced functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Chemical Reaction Types
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into aldehydes or carboxylic acids | Potassium permanganate, Chromium trioxide |
| Reduction | Forms thiophene derivatives with reduced functional groups | Lithium aluminum hydride, Sodium borohydride |
| Substitution | The methoxymethyl group can be replaced by other nucleophiles | Sodium hydride, Potassium carbonate |
Chemistry
As an intermediate in organic synthesis, [4-(Methoxymethyl)thiophen-2-yl]methanol is utilized in the development of more complex molecules. Its structural properties allow for modifications that can lead to new compounds with desired characteristics.
Biology and Medicine
Research indicates that this compound exhibits potential pharmacological properties, particularly in the area of anticancer activity. Studies have shown its effectiveness against various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating various thiophene derivatives, this compound demonstrated notable cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U-87 | TBD | Current Study |
| MDA-MB-231 | TBD | Current Study |
Antioxidant Activity
Compounds with thiophene moieties, including this compound, have demonstrated significant antioxidant properties. The antioxidant activity can be assessed using assays such as the DPPH radical scavenging method.
Table 3: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Ascorbic Acid | 50 |
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.
Table 4: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | Current Study |
| Escherichia coli | TBD | Current Study |
Table 5: Comparison with Similar Compounds
| Compound | Structural Feature |
|---|---|
| [4-(4-Methoxyphenyl)thiophen-2-yl]methanol | Methoxyphenyl group instead of methoxymethyl |
| Thiophene-2-methanol | Simpler structure with only a thiophene ring |
Mechanism of Action
The exact mechanism of action of [4-(Methoxymethyl)thiophen-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in pharmacological contexts, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares [4-(Methoxymethyl)thiophen-2-yl]methanol with key analogues from the evidence:
Key Observations :
- Size and Complexity : The target compound is smaller than phenyl-containing analogues (e.g., ) but bulkier than ethynyl-substituted derivatives ().
- Electronic Effects: The methoxymethyl group enhances electron density on the thiophene ring, while the hydroxymethyl group introduces polarity. This contrasts with 4-(methoxymethyl)phenol (), where the phenolic -OH dominates reactivity.
Reactivity and Functional Group Behavior
- Hydroxymethyl Group: Susceptible to oxidation (e.g., to carboxylic acid) or esterification. Similar reactivity is observed in (4-Thiophen-2-ylphenyl)methanol (). Enzymatic oxidation: 4-(Methoxymethyl)phenol is oxidized by vanillyl-alcohol oxidase (kₐₜ = 3.1 s⁻¹) (), suggesting the target compound’s hydroxymethyl group may also serve as a substrate for redox enzymes.
- Methoxymethyl Group :
Physicochemical Properties
- Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogues like (4-Ethynylthiophen-2-yl)methanol ().
- Thermal Stability :
- Thiophene derivatives generally exhibit higher thermal stability than furans or pyrroles due to sulfur’s electron-withdrawing effects.
Biological Activity
[4-(Methoxymethyl)thiophen-2-yl]methanol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure:
- Molecular Formula: C₉H₁₀O₂S
- Molecular Weight: 182.24 g/mol
Synthesis:
The synthesis of this compound typically involves the reaction of thiophene derivatives with methoxymethyl chloride under basic conditions, often using sodium hydride or potassium carbonate as bases to facilitate the substitution reaction .
Antioxidant Activity
Research indicates that compounds with thiophene moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives of thiophene can scavenge free radicals effectively. The antioxidant activity of this compound can be evaluated using assays such as the DPPH radical scavenging method.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Ascorbic Acid | 50 | |
| Other Thiophene Derivatives | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's efficacy against different cancer cell lines can be assessed using the MTT assay.
Case Study:
In a study evaluating various thiophene derivatives, this compound demonstrated notable cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U-87 | TBD | Current Study |
| MDA-MB-231 | TBD | Current Study |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been documented. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | Current Study |
| Escherichia coli | TBD | Current Study |
While the precise mechanism of action for this compound remains under investigation, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in oxidative stress and cell proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
